(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one
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Overview
Description
The compound (8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one is a complex organic molecule characterized by its unique stereochemistry and deuterium labeling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. Common synthetic routes may involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. Reaction conditions typically include controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process. The use of deuterated solvents and reagents would be essential to maintain the isotopic integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model molecule to study isotopic effects and reaction mechanisms. Its deuterium labeling makes it particularly useful in kinetic isotope effect studies.
Biology
In biological research, the compound can be used to investigate metabolic pathways and enzyme interactions. The presence of deuterium can help trace the metabolic fate of the molecule in biological systems.
Medicine
Industry
In the industrial sector, the compound can be used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets. The deuterium atoms can influence the rate of chemical reactions and the stability of intermediates. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(8R,9S,13S,14S)-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one: This compound lacks the deuterium labeling and may exhibit different chemical and biological properties.
(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one: Similar to the target compound but without the methoxy group, leading to different reactivity and applications.
Uniqueness
The unique aspect of (8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one lies in its specific deuterium labeling and the presence of a methoxy group. These features can significantly influence its chemical reactivity, stability, and biological interactions, making it a valuable compound for various scientific studies and applications.
Properties
Molecular Formula |
C19H24O2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1/i3D2,5D2,9D/t9?,15-,16-,17+,19+ |
InChI Key |
BCWWDWHFBMPLFQ-SZXHCENJSA-N |
Isomeric SMILES |
[2H]C1C[C@]2([C@@H](CCC2=O)[C@H]3[C@H]1C4=C(C=C(C=C4)OC)C(C3([2H])[2H])([2H])[2H])C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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